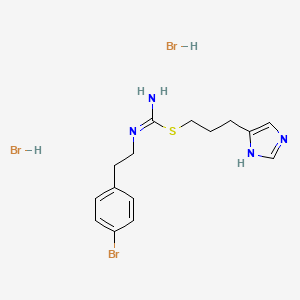
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is a complex organic compound with the molecular formula C15H21Br3N4S. This compound is known for its utility in the preparation of S-alkyl-N-alkylisothioureas and its application in the synthesis of histamine H3 antagonist clobenpropit and its analogs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves the addition of primary amines to acyl isothiocyanates, followed by S-alkylation and hydrazinolysis. The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like halides, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a histamine H3 antagonist, which could have implications in treating neurological disorders.
Medicine: Explored for its therapeutic potential in various medical conditions, including allergies and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can modulate various physiological processes, including neurotransmission and immune responses .
Comparison with Similar Compounds
Similar Compounds
Clobenpropit: A histamine H3 antagonist with a similar structure and function.
Thioperamide: Another histamine H3 antagonist with comparable biological activity.
Uniqueness
3-(1H-Imidazol-4-yl)propyl (4-bromophenethyl)carbamimidothioate Dihydrobromide is unique due to its specific chemical structure, which allows for targeted interactions with histamine receptors. This specificity makes it a valuable compound in both research and therapeutic applications.
Properties
Molecular Formula |
C15H21Br3N4S |
|---|---|
Molecular Weight |
529.1 g/mol |
IUPAC Name |
3-(1H-imidazol-5-yl)propyl N'-[2-(4-bromophenyl)ethyl]carbamimidothioate;dihydrobromide |
InChI |
InChI=1S/C15H19BrN4S.2BrH/c16-13-5-3-12(4-6-13)7-8-19-15(17)21-9-1-2-14-10-18-11-20-14;;/h3-6,10-11H,1-2,7-9H2,(H2,17,19)(H,18,20);2*1H |
InChI Key |
OWUDGNYKTOBPRI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN=C(N)SCCCC2=CN=CN2)Br.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















